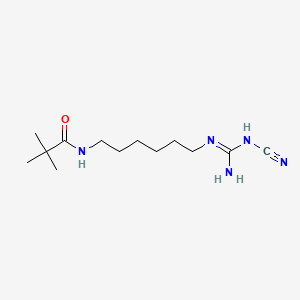
N-(6-(3-Cyanoguanidino)hexyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(3-Cyanoguanidino)hexyl)pivalamide typically involves the reaction of 6-aminohexylamine with pivaloyl chloride to form the corresponding pivalamide. This intermediate is then reacted with cyanoguanidine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-(3-Cyanoguanidino)hexyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanoguanidino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: The major products are substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
N-(6-(3-Cyanoguanidino)hexyl)pivalamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of N-(6-(3-Cyanoguanidino)hexyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoguanidino group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
Comparison: N-(6-(3-Cyanoguanidino)hexyl)pivalamide is unique due to its specific structure, which includes a hexyl chain and a cyanoguanidino group. This structure imparts distinct chemical and biological properties, making it particularly useful in the synthesis of antimicrobial agents and enzyme inhibitors. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their reactivity and applications .
Propriétés
Formule moléculaire |
C13H25N5O |
|---|---|
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
N-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H25N5O/c1-13(2,3)11(19)16-8-6-4-5-7-9-17-12(15)18-10-14/h4-9H2,1-3H3,(H,16,19)(H3,15,17,18) |
Clé InChI |
ABBMDROOWQCANU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCCCCCCN=C(N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


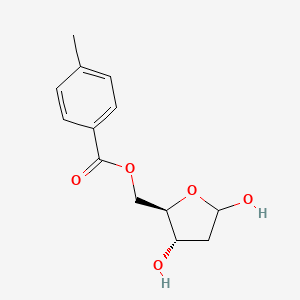

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
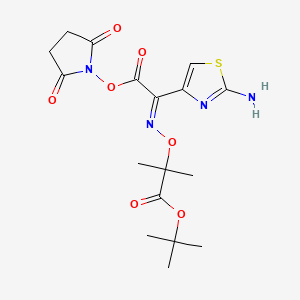

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
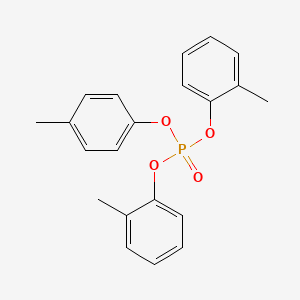
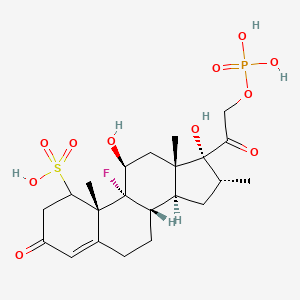
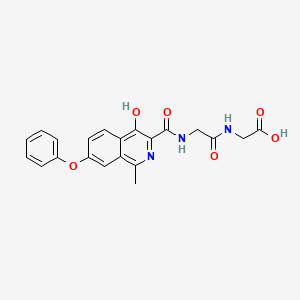
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
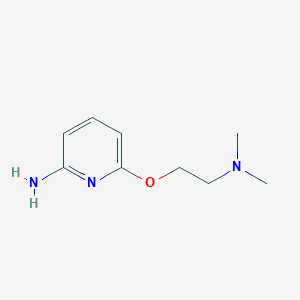
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
